molecular formula C10H9NO5 B13496217 1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- CAS No. 99185-29-2

1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)-

Cat. No.: B13496217
CAS No.: 99185-29-2
M. Wt: 223.18 g/mol
InChI Key: ZPBGATRUXXZRAC-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- is a chemical compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring fused with a carboxylic acid group and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Carboxylic Acid Group: This step involves the oxidation of the benzodioxole ring to introduce the carboxylic acid group.

    Acetylation: The final step is the acetylation of the amino group to form the acetylamino derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as mentioned above, but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The acetylamino group can undergo substitution reactions to form different amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like acyl chlorides or anhydrides.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and other substituted benzodioxoles.

Scientific Research Applications

1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The benzodioxole ring may also play a role in its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxylic acid: This compound lacks the acetylamino group but shares the benzodioxole and carboxylic acid functionalities.

    3,4-Methylenedioxybenzoic acid: Similar structure but without the acetylamino group.

    Piperonylic acid: Another related compound with similar structural features.

Uniqueness

1,3-Benzodioxole-5-carboxylicacid, 6-(acetylamino)- is unique due to the presence of both the acetylamino and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

CAS No.

99185-29-2

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

6-acetamido-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C10H9NO5/c1-5(12)11-7-3-9-8(15-4-16-9)2-6(7)10(13)14/h2-3H,4H2,1H3,(H,11,12)(H,13,14)

InChI Key

ZPBGATRUXXZRAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1C(=O)O)OCO2

Origin of Product

United States

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